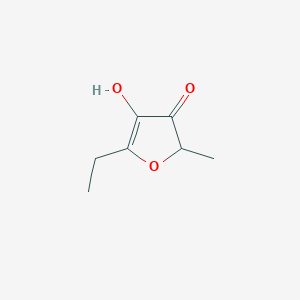5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Flavor and Fragrance Research:
Homofuraneol is well-known for its pleasant, caramel-like aroma and contributes significantly to the flavor profile of various foods and beverages, including coffee, bread, fruits (such as peaches and apricots), and alcoholic beverages [].
Research in this area focuses on understanding the role of homofuraneol in flavor perception, its interaction with other aroma compounds, and its potential use as a flavoring agent or fragrance ingredient. Studies have employed techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify homofuraneol in various food products [].
Food Science and Technology:
Beyond its role in flavor, homofuraneol has potential applications in food science and technology. Research is exploring its use as:
- A marker for food quality and authenticity: Studies have shown that the levels of homofuraneol can vary depending on factors like the type of coffee bean, roasting conditions, and geographical origin []. This information can be used to assess the quality and authenticity of food products.
- A tool for food preservation: Homofuraneol exhibits antimicrobial properties against certain foodborne pathogens []. Research is ongoing to investigate its potential application as a natural food preservative.
Agricultural and Environmental Research:
Homofuraneol has also been identified in plants, where it plays a role in plant-insect interactions []. Research in this area explores:
- Its role in plant defense mechanisms: Studies suggest that homofuraneol can attract beneficial insects like predatory mites, which help control insect pests []. Understanding this mechanism could lead to the development of more sustainable pest control strategies.
- Its potential as a biomarker for environmental monitoring: Homofuraneol's presence in certain environmental samples might indicate the presence of specific plant species or specific environmental conditions, potentially aiding in environmental monitoring efforts.
Medical and Pharmaceutical Research:
While preliminary, some research suggests that homofuraneol might possess potential applications in the medical field. Studies have investigated its:
- Antioxidant and anti-inflammatory properties: In-vitro studies have shown that homofuraneol exhibits antioxidant and anti-inflammatory effects []. However, further research is needed to understand its potential therapeutic benefits.
- Role in neurodegenerative diseases: Limited research suggests a potential role for homofuraneol in modulating pathways involved in neurodegenerative diseases like Alzheimer's disease []. However, this area requires extensive further investigation.
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one, also known as 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone, is a cyclic ketone and a member of the furan family. This compound is characterized by its distinctive aroma and flavor, often described as sweet and caramel-like. It is primarily found in various food products, including soy sauce, roasted coffee, and blackberries, contributing significantly to their sensory profiles . The chemical structure of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one includes a furan ring with hydroxy and ethyl substituents, which are crucial for its biological activity and applications.
The biological activity of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one has been studied in various contexts. It exhibits antioxidant properties, which can help protect cells from oxidative stress. Moreover, its presence as a metabolite in organisms such as Saccharomyces cerevisiae suggests potential roles in fermentation processes and flavor development . Preliminary studies indicate that this compound may also possess anti-inflammatory and antimicrobial activities, although further research is needed to fully elucidate these effects.
Several methods have been developed for the synthesis of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one:
- Maillard Reaction: This method involves heating reducing sugars with amino acids or proteins, leading to the formation of various furan derivatives, including 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one.
- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving furan derivatives and alkylation processes .
- Biotechnological Approaches: Utilizing microbial fermentation processes can yield this compound naturally from substrates like glucose or other carbohydrates through enzymatic pathways.
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one finds applications across various fields:
- Food Industry: It is used as a flavoring agent due to its pleasant aroma and taste, enhancing the sensory qualities of products like soy sauce and coffee .
- Fragrance Industry: Its sweet scent makes it suitable for use in perfumes and scented products.
- Pharmaceuticals: The compound's biological activities suggest potential applications in developing nutraceuticals or therapeutic agents focused on oxidative stress-related conditions.
Interaction studies involving 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one have revealed its compatibility with various compounds commonly found in food matrices. Research indicates that this compound can interact with other volatile compounds during cooking processes, potentially influencing flavor profiles. Furthermore, its antioxidant properties may enhance the stability of food products by interacting with free radicals .
Several compounds exhibit structural similarities to 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Similar furan ring; different substitution pattern | Found in fish sauce; key aroma compound |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Contains two methyl groups; similar furan structure | Known for strong caramel-like flavor |
| 4-Hydroxy-5-methyl-3(2H)-furanone | Methyl group on position five; hydroxy group on position four | Commonly used in food flavoring |
The uniqueness of 5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one lies in its specific ethyl substitution at position five and methyl substitution at position two, distinguishing it from other furan derivatives. Its distinct sensory profile and potential biological activities further enhance its significance compared to similar compounds.
Physical Description
XLogP3
Density
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








